ETHYL 3-(2-METHOXYBENZAMIDO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
Overview
Description
ETHYL 3-(2-METHOXYBENZAMIDO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including an ethyl ester, methoxybenzamido, and dimethylthieno[2,3-b]pyridine, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-METHOXYBENZAMIDO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyridine core, followed by the introduction of the methoxybenzamido group and the ethyl ester functionality. Key steps include:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophene and 2-chloropyridine derivatives.
Introduction of the Methoxybenzamido Group: This step involves the reaction of the thienopyridine intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-METHOXYBENZAMIDO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzamido group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
ETHYL 3-(2-METHOXYBENZAMIDO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-METHOXYBENZAMIDO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar thienopyridine core but with different functional groups.
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: Similar core structure but with an amino group instead of the methoxybenzamido group.
Uniqueness
ETHYL 3-(2-METHOXYBENZAMIDO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to the presence of the methoxybenzamido group, which imparts distinct chemical properties and biological activities. This functional group can enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
ethyl 3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-5-26-20(24)17-16(15-11(2)10-12(3)21-19(15)27-17)22-18(23)13-8-6-7-9-14(13)25-4/h6-10H,5H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXZVCHPVOQHDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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